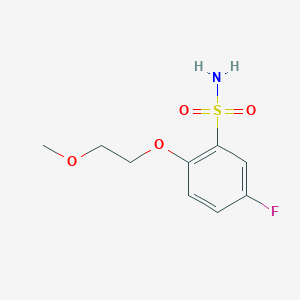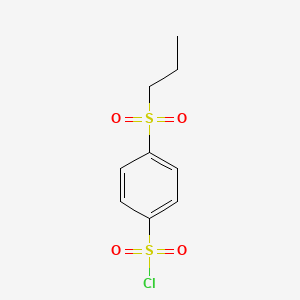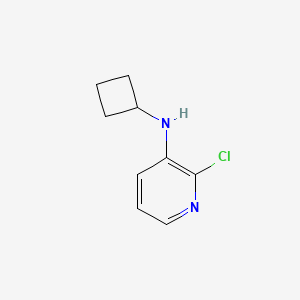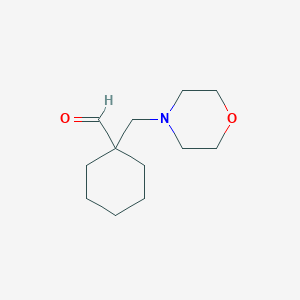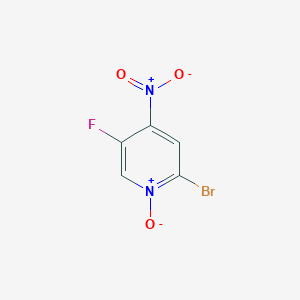
2-Bromo-5-fluoro-4-nitropyridine 1-oxide
概要
説明
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H2BrFN2O3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a pyridine ring, along with an N-oxide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide typically involves a two-step process:
Nitration Reaction: 2-Bromo-5-fluoropyridine is reacted with nitric acid under controlled conditions to introduce the nitro group, forming 2-Bromo-5-fluoro-4-nitropyridine.
Oxidation Reaction: The resulting 2-Bromo-5-fluoro-4-nitropyridine is then treated with an excess of hydrogen peroxide (H2O2) to introduce the N-oxide group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: Further oxidation can modify the N-oxide group.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides (e.g., sodium borohydride) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Reduction of the nitro group results in the formation of 2-Bromo-5-fluoro-4-aminopyridine 1-oxide.
- Oxidation can lead to further oxidized products, depending on the conditions used.
科学的研究の応用
2-Bromo-5-fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and N-oxide groups can influence its reactivity and binding affinity to molecular targets, thereby modulating biological pathways.
類似化合物との比較
2-Bromo-5-fluoro-4-nitropyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.
2-Fluoro-5-nitropyridine: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
4-Nitropyridine N-oxide: Lacks both bromine and fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is unique due to the combination of bromine, fluorine, nitro, and N-oxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
2-bromo-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPCLRVCOJQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Br)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743598 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-40-0 | |
| Record name | 2-Bromo-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
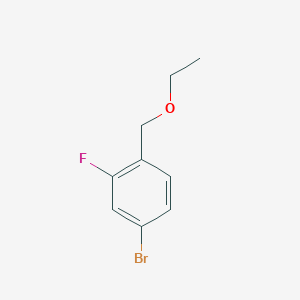
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
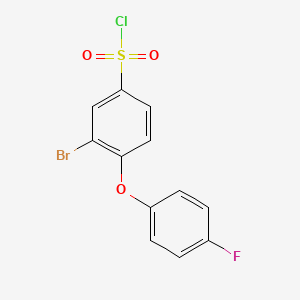
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
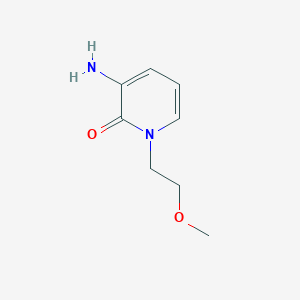
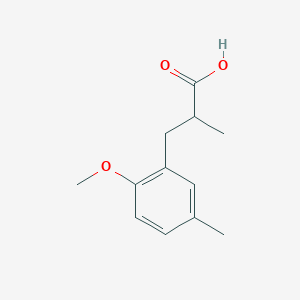
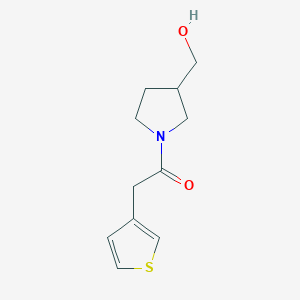
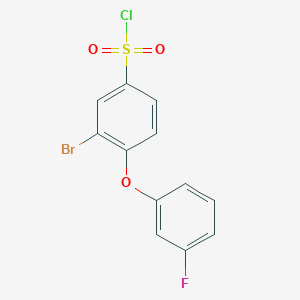
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
